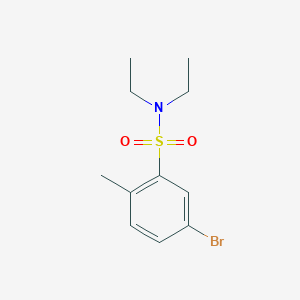

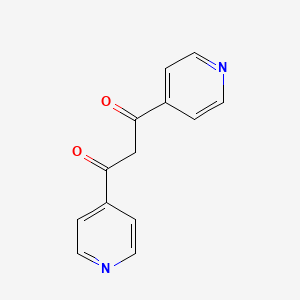

![molecular formula C16H16N2O3 B3136948 N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide CAS No. 428872-06-4](/img/structure/B3136948.png)

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide

Vue d'ensemble

Description

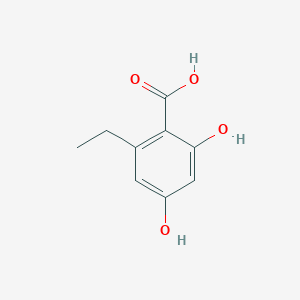

N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide, also known as HMBA , is a synthetic compound with a complex structure. It belongs to the class of hydroxamic acids and exhibits interesting biological properties. HMBA has been studied for its potential as an anticancer agent due to its ability to inhibit histone deacetylases (HDACs) and modulate gene expression .

Synthesis Analysis

The synthesis of HMBA involves several steps. One common approach is the condensation of 4-methylbenzoyl chloride with 1-methyl-1H-pyrrole-2,5-dione, followed by the addition of hydroxylamine to form the hydroxamic acid functional group. The acrylamide moiety is then introduced through a Michael addition reaction. Precise reaction conditions, reagents, and yields may vary depending on the synthetic route .

Molecular Structure Analysis

HMBA’s molecular formula is C₁₈H₁₈N₂O₃ . Its structure comprises a pyrrole ring, a benzoyl group, and an acrylamide unit. The N-hydroxy group is crucial for its HDAC inhibitory activity. The three-dimensional arrangement of atoms influences its binding interactions with target enzymes and proteins .

Chemical Reactions Analysis

HMBA can undergo various chemical reactions, including hydrolysis, esterification, and oxidation. Its hydroxamic acid functionality allows it to chelate metal ions, making it relevant in metalloenzyme inhibition. Additionally, it can participate in nucleophilic additions and substitutions. Researchers have explored its reactivity in the context of drug design and bioconjugation .

Applications De Recherche Scientifique

Industrial and Analytical Perspectives

The compound N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide, while not directly mentioned, is closely related to the broader family of acrylamides, which are synthetic monomers with a wide scope of industrial applications. These monomers are primarily used as precursors in the production of several polymers, such as polyacrylamide, which finds extensive applications in water and wastewater treatment processes, pulp and paper processing, mining, and mineral processing (Taeymans et al., 2004). The research underscores the versatility of acrylamides in industrial applications and the ongoing efforts to understand their formation and control, particularly in food processing to mitigate potential health risks.

Biomedical Applications

Further extending the utility of acrylamide derivatives, the development and application of acrylamide-based microgels demonstrate significant promise in nanotechnology, drug delivery, sensing, and catalysis due to their responsive behavior and chemical stability. Poly(N-isopropylacrylamide-co-acrylamide) microgels, for instance, exhibit reversible swelling/deswelling properties with slight changes in environmental conditions, highlighting their potential in biomedical applications (Begum et al., 2019).

Polymer Science and Engineering

In the realm of polymer science and engineering, acrylamide derivatives play a pivotal role in the synthesis of novel polymers. The terpolymerization process, involving acrylamides, allows for the creation of materials with specific properties suitable for a range of applications. Studies have explored the kinetics and mechanism of these reactions, providing insights into the potential for creating tailored polymer materials (Srivastava et al., 2002).

Mécanisme D'action

HMBA’s primary mechanism of action lies in its inhibition of HDACs. By blocking these enzymes, it promotes histone acetylation, leading to altered gene expression patterns. This epigenetic modulation affects cell growth, differentiation, and apoptosis. HMBA’s potential as an epigenetic therapy has drawn attention in cancer research .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(E)-N-hydroxy-3-[1-methyl-4-(4-methylbenzoyl)pyrrol-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-11-3-5-12(6-4-11)16(20)13-9-14(18(2)10-13)7-8-15(19)17-21/h3-10,21H,1-2H3,(H,17,19)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUNHQBJCWZVSAT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)C=CC(=O)NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN(C(=C2)/C=C/C(=O)NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

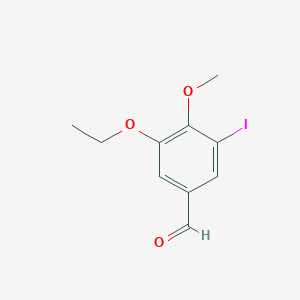

![5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B3136918.png)

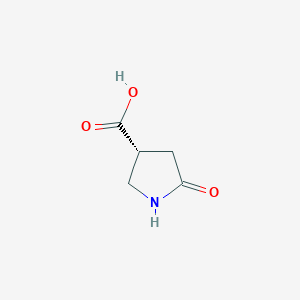

![{4-[(4-Fluorophenyl)sulfonyl]piperazino}(4-nitrophenyl)methanone](/img/structure/B3136926.png)

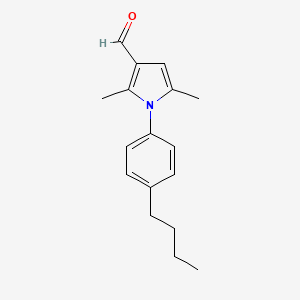

![2-Methoxy-11H-indolo[3,2-c]quinoline](/img/structure/B3136962.png)

![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)